Cas no 1805116-75-9 (2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride)

2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride is a specialized pyridine-based acyl chloride derivative, primarily employed as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its trifluoromethoxy and methoxy substituents enhance its reactivity and stability, making it particularly useful for constructing complex heterocyclic frameworks. The carbonyl chloride group facilitates efficient acylation reactions, enabling the introduction of the pyridine moiety into target molecules. This compound is valued for its high purity and consistent performance in demanding synthetic applications, such as the development of agrochemicals and bioactive compounds. Proper handling under inert conditions is recommended due to its moisture sensitivity.
2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride structure
1805116-75-9 structure
商品名:2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride
CAS番号:1805116-75-9
MF:C9H7ClF3NO3
メガワット:269.60499215126
CID:4838523

2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride
    • インチ: 1S/C9H7ClF3NO3/c1-4-3-5(17-9(11,12)13)8(16-2)14-6(4)7(10)15/h3H,1-2H3
    • InChIKey: XXFDPDARQZEEQC-UHFFFAOYSA-N
    • ほほえんだ: ClC(C1C(C)=CC(=C(N=1)OC)OC(F)(F)F)=O

計算された属性

  • せいみつぶんしりょう: 269.0066553 g/mol
  • どういたいしつりょう: 269.0066553 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 269.60
  • トポロジー分子極性表面積: 48.4
  • 疎水性パラメータ計算基準値(XlogP): 3.5

2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029087843-1g
2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride
1805116-75-9 97%
1g
$1,579.40 2022-04-01

2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride 関連文献

2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chlorideに関する追加情報

Introduction to 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride (CAS No. 1805116-75-9)

2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical properties. This compound, identified by the CAS number 1805116-75-9, is a pyridine derivative featuring a carbonyl chloride functional group, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple substituents, including methoxy, methyl, and trifluoromethoxy groups, enhances its reactivity and utility in synthetic chemistry.

The structure of 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride incorporates a pyridine core, which is a common scaffold in many pharmacologically active compounds. The pyridine ring is characterized by its nitrogen atom, which can participate in hydrogen bonding and coordinate with metal ions, making it a crucial component in drug design. The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating effects of the methoxy and methoxycarbonyl chloride groups contribute to the compound's overall electronic distribution, influencing its reactivity and interactions with biological targets.

In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. For instance, studies have demonstrated that pyridine-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride derivative, with its unique substitution pattern, has shown promise in these areas. Researchers have utilized this compound as a building block for synthesizing novel molecules that target specific enzymes or receptors involved in disease pathways.

The carbonyl chloride functionality in 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride is particularly noteworthy because it can undergo nucleophilic addition reactions to form amides or esters. This reactivity has been exploited in the development of peptide mimetics and other peptidomimetic drugs, where the carbonyl chloride group serves as an efficient coupling agent. Additionally, the compound's ability to participate in condensation reactions with amines or alcohols makes it a valuable tool for constructing more complex molecular architectures.

Recent advancements in synthetic methodologies have further enhanced the utility of 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups or to modify existing ones. These techniques have enabled the preparation of derivatives with tailored properties for specific applications. Moreover, computational chemistry approaches have been used to predict the reactivity and binding affinity of this compound towards biological targets, facilitating the rational design of new drugs.

The agrochemical industry has also benefited from the use of 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride as an intermediate. Pyridine derivatives are known for their role in developing pesticides and herbicides due to their ability to interact with biological systems at the molecular level. Researchers have synthesized novel agrochemicals based on this compound that exhibit improved efficacy and environmental safety compared to traditional agents. The trifluoromethoxy group, in particular, has been shown to enhance the bioavailability and stability of agrochemical formulations.

The synthesis of 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques such as flow chemistry have been applied to optimize these processes, improving yield and scalability. Additionally, green chemistry principles have been integrated into the synthesis to minimize waste and reduce environmental impact. These efforts align with global initiatives to promote sustainable chemical manufacturing practices.

The biological activity of 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride has been extensively studied in recent years. In vitro assays have revealed that this compound can modulate various signaling pathways relevant to human health and disease. For example, it has been shown to inhibit kinases involved in cancer progression or to interact with receptors that regulate immune responses. These findings underscore the potential of this compound as a lead molecule for drug discovery programs targeting chronic diseases.

The development of new analytical methods has also contributed to our understanding of 2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride's properties and applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have provided detailed insights into its structure-function relationships. These tools are essential for characterizing intermediates during synthesis and for evaluating the purity and stability of final products used in pharmaceutical formulations.

In conclusion,2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride (CAS No. 1805116-75-9) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new uses for this compound,2-Methoxy-*methyl-*3-*(trifluoromethoxyp*)-*pyridine-*6-*carboxyl*chloride* is poised to play an increasingly important role in advancing drug discovery and sustainable chemical manufacturing practices.

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